N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C27H21F3N4O2 and its molecular weight is 490.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine are the CLK1 and DYRK1A kinases . These kinases play a crucial role in various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
This compound interacts with its targets, the CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition results in changes in the phosphorylation state of the proteins, thereby affecting their function and the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by this compound affects various biochemical pathways. These kinases are involved in the regulation of cell cycle, transcription, and neuronal development . Therefore, their inhibition can have downstream effects on these pathways and processes .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells . This property can impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of CLK1 and DYRK1A kinases . This inhibition can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they regulate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, which can be influenced by the lipid composition of the cell membranes . Additionally, factors such as pH and temperature can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
The compound interacts with CLK1 and DYRK1A kinases, showing interesting selectivity towards these enzymes .
Cellular Effects
N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine influences cell function by inhibiting the activity of CLK1 and DYRK1A kinases . These kinases are involved in cell signaling pathways, gene expression, and cellular metabolism . The inhibition of these kinases can therefore have a significant impact on these cellular processes.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with CLK1 and DYRK1A kinases . This leads to the inhibition of these enzymes and subsequent changes in gene expression
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O2/c1-35-22-12-11-19(14-23(22)36-2)33-25-24-21(17-7-4-3-5-8-17)15-34(26(24)32-16-31-25)20-10-6-9-18(13-20)27(28,29)30/h3-16H,1-2H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWHSDAXVBMFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.